molecular formula C22H26FN3O5S B1429908 Rosuvastatin dehydro acid CAS No. 1422954-12-8

Rosuvastatin dehydro acid

Numéro de catalogue: B1429908
Numéro CAS: 1422954-12-8
Poids moléculaire: 463.5 g/mol
Clé InChI: NZWJKTHFNLHUJO-IWEPXCJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . It is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) .


Synthesis Analysis

Most pharmaceutical products are produced by applying a total synthesis approach or by modifying a naturally occurring product. In both cases, a wide range of organic substances can be produced in the manufacturing process and during the subsequent storage and may persist as unavoidable impurities in the finished product .


Molecular Structure Analysis

Rosuvastatin cocrystals may offer the synergetic physico-chemical properties of the drug. Cocrystal crafting depends on two possible intermolecular interactions; heteromeric and the homomeric selection of compounds with complementary functional groups are contemplated as a possible cause of supramolecular synthons in cocrystal formation .


Chemical Reactions Analysis

In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs. When Rosuvastatin is extracted in the acidic aqueous mobile phase, the reverse reaction is observed, and Rosuvastatin-Lactone is converted into Rosuvastatin .


Physical And Chemical Properties Analysis

Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose. Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses .

Applications De Recherche Scientifique

Beneficial Vascular Effects

  • Rosuvastatin has shown effectiveness in reducing arterial pressure in genetic hypertension and improving systemic and regional hemodynamics in hypertensive models, independent of cholesterol levels. This suggests its role in enhancing cardiovascular health beyond its lipid-lowering properties (Sušić et al., 2003).

Metabolic Profiling and Pharmacokinetics

  • A study using pharmacometabolomic strategies revealed that endogenous plasma metabolites can predict pharmacokinetic parameters of rosuvastatin in predose samples, which is crucial for optimizing drug therapy and minimizing side effects (Silveira et al., 2021).

Effects on Endogenic Metabolites

  • Rosuvastatin's effects on metabolic syndrome conditions, such as hyperlipidemia, have been explored through metabolomics and lipidomics, which may aid in understanding the drug's mechanism and potential adverse effects (Lee et al., 2018).

Degradation Studies

  • Research into the degradation products of rosuvastatin under gamma radiation conditions helps understand the stability and degradation pathway of the drug, which is crucial for ensuring its efficacy and safety (Dončević et al., 2021).

Antioxidant Potential

  • Rosuvastatin has demonstrated pleiotropic antioxidant potential, which is beneficial in reversing cardiac disorders like hypertension and atherosclerosis by reducing oxidative stress (Mahalwar & Khanna, 2013).

Reproductive Implications

  • A study on the co-administration of ascorbic acid with rosuvastatin in male rats indicated the potential reproductive implications of rosuvastatin and the role of antioxidants in mitigating them (Leite et al., 2018).

Genetic Polymorphism Influence

  • Research has shown that genetic polymorphisms, specifically Val16Ala superoxide dismutase manganese-dependent gene polymorphism, can influence the effects of rosuvastatin on lipid-lowering, inflammatory, antioxidant, and fibrinolytics blood biomarkers (Duarte et al., 2016).

Aortic Valve Endothelium and Aortic Stenosis

  • Rosuvastatin has been shown to slow the progression of aortic stenosis by affecting the aortic valve endothelium, demonstrating its potential in treating this condition (Moura et al., 2007).

Lipid-Lowering and Cardiovascular Risk

  • Rosuvastatin's efficacy in managing dyslipidemia and reducing cardiovascular risk has been well-documented, showcasing its role in improving lipid profiles and potential in preventing cardiovascular diseases (Rubba et al., 2009).

Clinical Pharmacology

  • The clinical pharmacology of rosuvastatin, including its pharmacokinetics and lipid-lowering effects, has been extensively studied, providing insights into its potency and safety profile (McTaggart et al., 2001).

Safety and Hazards

Rosuvastatin may cause cancer, damage fertility or the unborn child, cause damage to organs, and cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects . It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children .

Orientations Futures

Despite the demonstrated benefits of statins, a large number of patients still remain at significant risk because of inadequate LDL-C reduction or elevated blood triglyceride-rich lipoproteins or lipoprotein (a). The area of lipid modulating agents is still ripe with ideas and major novelties are to be awaited in the next few years .

Mécanisme D'action

Target of Action

Rosuvastatin dehydro acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the production of mevalonic acid from HMG-CoA . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties that influence its bioavailability. Following single doses, rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted as unchanged drug in the feces .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it reduces cholesterol synthesis in the liver, leading to lower levels of cholesterol, LDL, and VLDL in the body . This can help reduce the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that there is considerable variation in the pharmacokinetics of rosuvastatin between races . Additionally, the systemic exposure of rosuvastatin is characterized by a large coefficient of variation . In terms of environmental risk, the use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .

Analyse Biochimique

Biochemical Properties

Rosuvastatin Dehydro Acid, like Rosuvastatin, is likely to interact with HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which produces cholesterol in the body . The interaction between this compound and HMG-CoA reductase could potentially inhibit the production of cholesterol, thereby reducing the levels of cholesterol in the body .

Cellular Effects

The primary target organ of this compound is the liver . By inhibiting HMG-CoA reductase in hepatocytes, it reduces the production of cholesterol. This leads to an increase in the number of LDL receptors on the surface of liver cells, promoting the absorption and metabolism of LDL . This results in a decrease in the total number of VLDL and LDL particles, thereby reducing cholesterol levels .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Rosuvastatin. It inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway . This inhibition reduces the production of mevalonate, a precursor to cholesterol, thereby decreasing the synthesis of cholesterol in the liver .

Metabolic Pathways

This compound is likely involved in the same metabolic pathway as Rosuvastatin, the mevalonate pathway This pathway is responsible for the production of cholesterol and other isoprenoids

Transport and Distribution

Given its structural similarity to Rosuvastatin, it is likely that it is also selectively taken up by hepatocytes through active transport .

Subcellular Localization

Based on its structural similarity to Rosuvastatin, it is likely that it is localized in the same subcellular compartments, primarily the cytosol and endoplasmic reticulum, where HMG-CoA reductase is located .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Rosuvastatin dehydro acid involves the oxidation of Rosuvastatin to form the dehydro acid derivative.", "Starting Materials": [ "Rosuvastatin", "Oxidizing agent (e.g. potassium permanganate, sodium hypochlorite, etc.)", "Solvent (e.g. water, methanol, etc.)" ], "Reaction": [ "Dissolve Rosuvastatin in the solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a specific temperature and time", "Filter the mixture to remove any solid impurities", "Concentrate the filtrate to obtain the Rosuvastatin dehydro acid product" ] }

1422954-12-8

Formule moléculaire

C22H26FN3O5S

Poids moléculaire

463.5 g/mol

Nom IUPAC

(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid

InChI

InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1

Clé InChI

NZWJKTHFNLHUJO-IWEPXCJDSA-N

SMILES isomérique

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

SMILES canonique

CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin dehydro acid
Reactant of Route 2
Reactant of Route 2
Rosuvastatin dehydro acid
Reactant of Route 3
Rosuvastatin dehydro acid
Reactant of Route 4
Reactant of Route 4
Rosuvastatin dehydro acid
Reactant of Route 5
Reactant of Route 5
Rosuvastatin dehydro acid
Reactant of Route 6
Rosuvastatin dehydro acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.